molecular formula C10H12N4O2S B5628198 2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetohydrazide

2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetohydrazide

Cat. No.: B5628198
M. Wt: 252.30 g/mol
InChI Key: HHULMCVJIYLBML-UHFFFAOYSA-N
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Description

2-{6-Ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetohydrazide is a thieno[2,3-d]pyrimidine derivative characterized by a bicyclic heterocyclic core fused with a thiophene ring and a pyrimidine ring. The compound features an ethyl substituent at the 6-position of the thienopyrimidine scaffold and an acetohydrazide functional group at the 3-position. The acetohydrazide moiety (-NH-NH-C(O)-CH3) enhances its capacity for forming hydrazone derivatives, which are often explored for improved pharmacological properties .

Properties

IUPAC Name

2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-2-6-3-7-9(17-6)12-5-14(10(7)16)4-8(15)13-11/h3,5H,2,4,11H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHULMCVJIYLBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetohydrazide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the thienopyrimidine core . The acetohydrazide moiety is then introduced through a subsequent reaction with hydrazine hydrate under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization from suitable solvents such as ethyl acetate and methanol .

Chemical Reactions Analysis

Types of Reactions

2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of thieno[2,3-d]pyrimidine derivatives. For instance, a study synthesized various derivatives and evaluated their antitumor activity against different cancer cell lines. The results indicated that compounds with the thieno[2,3-d]pyrimidine scaffold exhibited significant cytotoxic effects, suggesting that 2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetohydrazide could be a promising candidate for further development in cancer therapy .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has shown that thieno[2,3-d]pyrimidine derivatives possess broad-spectrum activity against various bacterial and fungal strains. The mechanism often involves the inhibition of key enzymes necessary for microbial survival. This suggests potential applications in developing new antibiotics or antifungal agents.

Pesticidal Activity

The compound's structural features may also confer pesticidal properties . Studies have indicated that thieno[2,3-d]pyrimidine derivatives can act as effective agrochemicals. They may inhibit specific metabolic pathways in pests, leading to their death. This application is particularly relevant in the context of developing eco-friendly pesticides that target specific pests without harming beneficial insects.

Polymer Synthesis

In material science, thieno[2,3-d]pyrimidine derivatives are being explored for their potential in polymer synthesis . Their unique chemical structure allows them to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This could lead to the development of advanced materials for various industrial applications.

Summary Table of Applications

Application AreaSpecific Use CaseFindings or Potential Benefits
Medicinal ChemistryAntitumor ActivitySignificant cytotoxic effects against cancer cells
Antimicrobial PropertiesBroad-spectrum activity against bacteria and fungi
Agricultural SciencePesticidal ActivityEffective against specific pests
Material SciencePolymer SynthesisImproved thermal stability and mechanical strength

Case Studies

  • Antitumor Study : A series of derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. The study demonstrated that compounds similar to This compound showed promising results with IC50 values indicating potent activity .
  • Antimicrobial Evaluation : In a comparative study of various thieno[2,3-d]pyrimidine derivatives, it was found that certain modifications led to enhanced antimicrobial efficacy against resistant strains of bacteria. This opens avenues for developing new therapeutic agents based on this scaffold.

Mechanism of Action

The mechanism of action of 2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetohydrazide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis. This inhibition leads to the disruption of cellular processes, making it a potential anticancer agent . The compound also interacts with bacterial enzymes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thieno[2,3-d]pyrimidine derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Molecular Formula Key Findings Reference
2-{6-Ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetohydrazide 6-Ethyl, 3-acetohydrazide C₁₁H₁₃N₅O₂S Hypothesized anticancer activity based on structural similarity to compound 4 .
2-(4-Oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3-yl)acetohydrazide (Compound 4) 5-Thiophene, 3-acetohydrazide C₁₂H₁₀N₄O₂S₂ Demonstrated in vitro anti-breast cancer activity (IC₅₀: 5.07 µM) .
N′-(4-Fluorobenzylidene)-2-[(4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetohydrazide (Compound 20) 4-Fluorobenzylidene, 2-thioether C₂₆H₂₀FN₅O₂S₂ High yield (90%), IR peaks at 1676 cm⁻¹ (C=O), 3069 cm⁻¹ (NH) .
2-{4-Oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetic acid 5-Phenyl, 3-acetic acid C₁₄H₁₁N₂O₃S Lower cytotoxicity compared to hydrazide derivatives (no IC₅₀ reported) .
N′-(1,3-Dioxoinden-2-ylidene)-2-(4-oxotetrahydrothieno[2,3-d]pyrimidin-3-yl)acetohydrazide Ninhydrin-derived hydrazone C₂₀H₁₅N₅O₄S High yield (74–78%), confirmed by ¹H NMR (NH proton at 12.61 ppm) .

Key Observations :

  • Functional Groups : Acetohydrazide derivatives (e.g., Compound 4) exhibit superior cytotoxicity compared to acetic acid analogues (e.g., Compound 15), likely due to enhanced hydrogen-bonding capacity .
  • Hydrazone Derivatives : Arylidene modifications (e.g., Compound 20) improve thermal stability (melting point: 247–249°C) and selectivity for cancer cells .
Physicochemical Properties
  • Solubility: Acetohydrazides (e.g., Compound 4) are moderately polar, with solubility in DMSO or ethanol, whereas thioether derivatives (e.g., Compound 20) show reduced aqueous solubility due to aromatic substituents .

Biological Activity

2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetohydrazide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10N4O2S
  • Molecular Weight : 238.27 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to function as an enzyme inhibitor by binding to the active sites of target enzymes, thereby disrupting metabolic pathways. This mechanism is crucial for its potential therapeutic applications in various diseases.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong efficacy against strains such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Properties :
    • The compound has demonstrated the ability to reduce inflammation in preclinical models, suggesting potential use in treating inflammatory diseases .
  • Anticancer Potential :
    • Preliminary studies indicate that the compound may possess anticancer properties, with some derivatives showing activity against various cancer cell lines .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialE. coliSignificant growth inhibition
AntibacterialS. aureusSignificant growth inhibition
Anti-inflammatoryPreclinical modelsReduction in inflammatory markers
AnticancerVarious cancer cell linesCytotoxic effects observed

Case Studies

  • Antimicrobial Study :
    A study evaluated the antimicrobial activity of various thienopyrimidine derivatives, including this compound. The results indicated that certain derivatives exhibited potent antibacterial activity against resistant strains of bacteria.
  • Anti-inflammatory Research :
    In a controlled experiment assessing the anti-inflammatory effects of the compound in animal models, it was found that administration led to a significant decrease in pro-inflammatory cytokines, supporting its potential use in inflammatory conditions.

Q & A

Q. What are the challenges in reproducing synthetic protocols, and how can they be mitigated?

  • Methodological Answer : Variability arises from reagent quality (e.g., anhydrous vs. hydrated salts) or solvent traces. Use high-purity reagents (≥99%), document batch numbers, and validate steps via intermediate characterization (e.g., TLC or FTIR). Collaborate with original authors for unpublished details (e.g., exact stirring rates) .

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